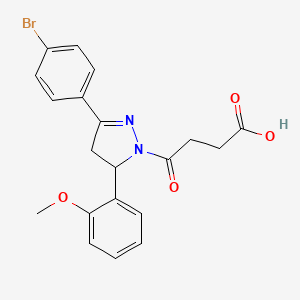

4-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

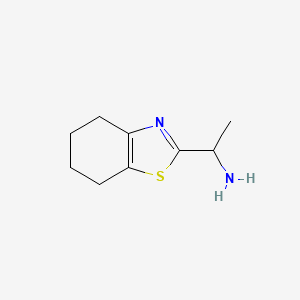

The compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . The reaction of Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide has been used to obtain a broad family of new phospholes .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazole-based heterocycles, including derivatives similar to the compound , have led to the creation of new molecular frameworks. These compounds have been synthesized and screened for anti-diabetic activity, demonstrating moderate effectiveness, which suggests potential for further exploration in developing treatments for diabetes (Nagesh Vaddiraju et al., 2022).

Pharmacological Evaluation

New series of pyrazolines based thiazolidin-4-one derivatives have been prepared, including compounds with structural similarities, showing promising anticancer and HIV properties. This indicates the compound's potential use in developing therapies for cancer and HIV (Pinka Patel et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from derivatives related to the mentioned compound have shown strong anti-inflammatory and analgesic activities in preclinical models. This suggests their potential as leads for developing new anti-inflammatory and pain management drugs (G. Menozzi et al., 1994).

Anticancer and Antiviral Activities

Derivatives have been synthesized with significant in vitro anticancer activity, particularly against leukemia cell lines, and antiviral activity against specific virus strains. These findings support the compound's application in researching new antiviral and anticancer agents (D. Havrylyuk et al., 2013).

Nonlinear Optical Properties

Studies on related compounds have also delved into the nonlinear optical properties, which are crucial for applications in photonics and optical technologies. This research shows the compound's potential beyond biomedical applications, extending to materials science and engineering (Ö. Tamer et al., 2015).

Antioxidant Properties

Investigations into the antioxidant properties of derivatives from marine sources have revealed potent radical scavenging activity. This highlights the compound's relevance in developing natural antioxidant agents for food and pharmaceutical industries (Ke-kai Li et al., 2012).

Future Directions

Properties

IUPAC Name |

4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O4/c1-27-18-5-3-2-4-15(18)17-12-16(13-6-8-14(21)9-7-13)22-23(17)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPLXRUTKRWWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B2413136.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)